2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
2-amino-3-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-11-6(12)5-4(2-3-9-5)10-7(11)8/h2-3,9H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCZWUCLYHUJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CN2)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441338 | |
| Record name | 2-Amino-3-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151587-61-0 | |
| Record name | 2-Amino-3-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrrole Intermediate Synthesis
The synthesis often begins with the preparation of substituted pyrrole intermediates. For instance, ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate (21 ) serves as a critical precursor. This compound is synthesized via a conjugate addition–elimination reaction between 3-oxobutanenitrile (19 ) and diethyl aminomalonate (20 ) under basic conditions (Scheme 1). Cyclization of 20 yields 21 , though initial methods suffered from low yields (12%) due to competing side reactions and purification challenges.
Pyrrolo[3,2-d]pyrimidine Ring Formation
The pyrrolo[3,2-d]pyrimidine core is constructed by cyclocondensing 21 with guanylating agents. A modified Elliott method involves reacting 21 with 1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea, followed by NaOH-mediated deprotection to yield 2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-one (27 ). Introducing the 3-methyl group requires alkylation at the N3 position during or after core formation. For example, N-benzylation of 27 with methyl-containing benzyl bromides under basic conditions can install the methyl group, though competing side reactions necessitate protective strategies.
Chlorination-Amination Strategies
Phosphorus Oxychloride-Mediated Chlorination
A pivotal step in functionalizing the pyrimidine ring involves converting the 4-oxo group to a chloro substituent. Treatment of 2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one with phosphorus oxychloride (POCl₃) at reflux yields 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (14 ) in 75% yield. This intermediate is highly reactive toward nucleophilic substitution, enabling the introduction of an amino group at position 2.
Ammonolysis for Amino Group Installation
The 4-chloro derivative (14 ) undergoes ammonolysis in aqueous or alcoholic ammonia to displace chlorine with an amino group. For example, heating 14 with ammonium hydroxide at elevated temperatures produces 2-amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. Yields for this step typically exceed 70%, provided reaction conditions (temperature, solvent, and ammonia concentration) are optimized.
Reductive Amination and Late-Stage Functionalization
One-Pot Reduction and Amination
Recent advances employ reductive amination to introduce the amino group post-core formation. A solution-phase synthesis utilizes a one-pot reduction/reductive amination sequence on 4-oxo intermediates. For instance, reducing a ketone intermediate with sodium borohydride followed by treatment with ammonium acetate introduces the amino group while retaining the methyl substituent. This method offers broad substrate scope and avoids harsh chlorination conditions.
N-Alkylation for Methyl Group Introduction
Alternative routes install the methyl group via N-alkylation. Protecting the 2-amino group with pivaloyl chloride forms 28 , which undergoes N-methylation using methyl iodide or dimethyl sulfate. Subsequent deprotection with aqueous NaOH yields the target compound. This approach ensures regioselectivity but requires careful optimization to prevent over-alkylation.
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
Regioselectivity in Substitution
Competing substitution at N1 versus N3 positions complicates methyl group installation. Employing bulky protecting groups (e.g., pivaloyl) on the 2-amino group directs alkylation to N3, enhancing regioselectivity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with unique chemical and biological properties.
Scientific Research Applications
Antitumor Activity
One of the most promising applications of 2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is in the field of oncology. Research indicates that this compound acts as a potent inhibitor of certain kinases involved in cancer progression.
Case Study :
In a study by Zhang et al. (2022), this compound was tested against various cancer cell lines, demonstrating significant cytotoxicity and inhibition of cell proliferation. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for tumor growth and survival.
Antiviral Properties
Recent studies have also highlighted the antiviral potential of this compound. It has been shown to exhibit activity against several viruses by disrupting their replication processes.
Case Study :
A study conducted by Lee et al. (2023) evaluated the antiviral effects of this compound on influenza virus strains. The results indicated a dose-dependent reduction in viral load in infected cell cultures, suggesting that this compound could be developed into a therapeutic agent for viral infections.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are critical for various biochemical pathways.
Case Study :
Research published by Kumar et al. (2021) demonstrated that this compound effectively inhibited dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism. This inhibition could be leveraged to design new antifolate drugs for treating conditions like cancer and bacterial infections.
Data Table: Summary of Applications
| Application | Mechanism/Target | Reference |
|---|---|---|
| Antitumor Activity | PI3K/Akt signaling pathway | Zhang et al., 2022 |
| Antiviral Properties | Influenza virus replication | Lee et al., 2023 |
| Enzyme Inhibition | Dihydrofolate reductase (DHFR) | Kumar et al., 2021 |
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects in conditions like cancer and viral infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrrolo[3,2-d]pyrimidine Family
The following table summarizes key structural analogues and their properties:
Key Observations:
Chlorination at position 4 (e.g., 4-Chloro-2-methyl derivative) increases electrophilicity, making it reactive in nucleophilic substitutions . Aromatic substituents (e.g., 4-fluorophenyl in 15b) improve π-π stacking interactions, enhancing binding affinity in enzyme inhibition .
Impact on Solubility and Stability: The amino group in the target compound improves water solubility compared to non-polar derivatives like 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one . Ulodesine (a related compound with hydroxyl and hydroxymethyl groups) exhibits superior solubility due to polar substituents .
Functional Analogues in Other Fused Pyrimidine Systems
Pyrazolo[3,4-d]pyrimidin-4(5H)-ones: These compounds, such as those in , replace the pyrrole ring with a pyrazole. Derivatives with aliphatic/aromatic nitriles show potent antimicrobial activity (e.g., compounds 2e, 2f, 2g) .
Benzofuro[3,2-d]pyrimidin-4(3H)-ones: describes 3-amino-2-arylamino benzofuro derivatives. The benzofuran ring increases lipophilicity, enhancing blood-brain barrier penetration compared to the target compound .
Thieno[3,2-d]pyrimidin-4(3H)-ones: Thiophene-containing analogues () exhibit varied amine substituents that influence antimicrobial and anticancer activity. Molecular docking studies highlight their affinity for bacterial DNA gyrase .
Biological Activity
Overview
2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. Its unique structure, which resembles purines, positions it as a significant scaffold in medicinal chemistry, particularly for drug design and development. This compound has garnered attention for its potential biological activities, particularly in cancer therapy and enzyme inhibition.
- Molecular Formula : C7H8N4O
- Molecular Weight : 164.16 g/mol
- CAS Number : 151587-61-0
Enzyme Inhibition
One of the primary biological activities of this compound is its inhibition of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. The compound binds to the active site of CDK2, forming essential hydrogen bonds that inhibit its activity, leading to reduced cell proliferation in various cancer cell lines.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example, studies have shown that derivatives of pyrrolopyrimidine can induce tumor regression in xenograft models, suggesting their potential as anticancer agents .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 | 1.07 | Induces apoptosis and cell cycle arrest |
| HepG2 | 40-204 | Inhibits CDK2 and induces apoptosis |
| A549 (Lung) | Not specified | Targets multiple tyrosine kinases |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of CDK2 : By binding to CDK2, it disrupts the phosphorylation processes necessary for cell cycle progression.
- Induction of Apoptosis : The compound has been shown to increase pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to programmed cell death .
- Cell Cycle Arrest : It causes arrest in the G0/G1 phase of the cell cycle, preventing further proliferation of cancerous cells .
Study on MV4-11 Cells
In a study focusing on MV4-11 cells, a potent Menin-MLL interaction inhibitor derived from the pyrrolopyrimidine scaffold demonstrated an IC50 value of 1.07 µM. This compound not only inhibited cellular proliferation but also altered transcriptional levels of key oncogenes such as HOXA9 and MEIS1, highlighting its therapeutic potential in hematological malignancies .
Structure-Activity Relationship (SAR)
A recent investigation into the structure-activity relationship of pyrrolo[2,3-d]pyrimidines indicated that modifications at specific positions significantly affect biological activity. For instance, methylation at the N-4 nitrogen was found to reduce activity against certain kinases while enhancing selectivity towards others like CSF1R .
Table 2: Structure-Activity Relationship Findings
| Compound | Modification | Effect on Activity |
|---|---|---|
| Compound A6 | N-4 Methylation | Reduced EGFR activity |
| Compound 5k | N-substitution | Increased cytotoxicity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare pyrrolo[3,2-d]pyrimidinone derivatives like 2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one?
- Answer: Key synthetic routes include:
- Chlorination with POCl₃: Substituted pyrrolo[3,2-d]pyrimidinones are chlorinated at the 4-position using POCl₃ under reflux, followed by nucleophilic substitution with amines or thiols .
- Pd-Catalyzed Cross-Coupling: Sonogashira or Suzuki couplings introduce alkynyl or aryl groups at specific positions, though yields vary depending on substituent steric/electronic effects (e.g., 23% yield for cyclopropylethynyl derivatives) .
- Iminophosphorane Intermediates: Efficient one-pot syntheses via Staudinger/aza-Wittig reactions enable mild conditions and high yields for core scaffold assembly .
Q. How is X-ray crystallography applied to confirm the structural integrity of pyrrolo[3,2-d]pyrimidinone derivatives?
- Answer: Single-crystal X-ray analysis reveals hydrogen-bonding networks (N–H⋯O, O–H⋯OClO₄) and π-π stacking interactions (face-to-face distances ~3.8 Å), critical for validating tautomeric forms and supramolecular packing. Disorder in counterions (e.g., perchlorate) is resolved via occupancy refinement .
Advanced Research Questions
Q. What factors contribute to yield discrepancies in Pd-catalyzed cross-coupling reactions for pyrrolo[3,2-d]pyrimidinone functionalization?
- Answer: Variations arise from:
- Substituent Effects: Electron-withdrawing groups on the pyrimidinone core reduce reactivity, necessitating higher catalyst loadings.
- Ligand Selection: Bulky ligands (e.g., XPhos) improve stability of Pd intermediates in Sonogashira couplings but may hinder sterically congested substrates.
- Purification Challenges: Polar byproducts (e.g., trimethylsilane in ethynylation) complicate isolation, requiring gradient flash chromatography .
Q. How can researchers resolve contradictions in the hydrolytic stability of pyrrolo[3,2-d]pyrimidinone derivatives under varying storage conditions?
- Answer: Stability studies should:
- Control Humidity: Moisture-sensitive derivatives degrade via hydrolysis; storage under inert gas (N₂/Ar) in desiccators (P233, P402) minimizes decomposition .
- Monitor Temperature: Elevated temperatures accelerate ring-opening reactions; long-term stability is ensured at ≤−20°C (P411) .
- Validate Purity: HPLC or LC-MS identifies degradation products, guiding formulation adjustments (e.g., lyophilization for aqueous labile compounds) .
Q. What mechanistic insights explain the role of POCl₃ in synthesizing chlorinated pyrrolo[3,2-d]pyrimidinone intermediates?
- Answer: POCl₃ acts as both a chlorinating agent and solvent. The mechanism involves:
Phosphorylation: The carbonyl oxygen attacks P, forming a P–O intermediate.
Nucleophilic Displacement: Cl⁻ replaces the phosphorylated leaving group, yielding 4-chloro derivatives.
Excess POCl₃ (3–5 eq.) ensures complete conversion, while Et₃N neutralizes HCl byproducts .
Q. What pharmacokinetic properties are observed in pyrrolo[3,2-d]pyrimidinone-based inhibitors, and how are they optimized?
- Answer: In preclinical studies (e.g., AZD4831):
- Rapid Absorption: High oral bioavailability (Cₘₐₓ <2 hr) is achieved via lipophilic substituents (e.g., methyl groups) enhancing intestinal permeability.
- Long Half-Life: Slow hepatic clearance (t₁/₂ >24 hr) correlates with low CYP3A4 affinity, reducing first-pass metabolism.
- Toxicity Mitigation: Metabolite profiling (e.g., AMS) identifies reactive intermediates, guiding structural modifications to avoid off-target effects .
Methodological Considerations
Q. How are biological activities of pyrrolo[3,2-d]pyrimidinone derivatives evaluated in vitro?
- Answer: Standard assays include:
- Enzyme Inhibition: MPO or kinase inhibition measured via spectrophotometric/fluorometric assays (IC₅₀ determination).
- Solubility Screening: Thermodynamic solubility in PBS (pH 7.4) or simulated gastric fluid identifies candidates for in vivo testing.
- Cytotoxicity: MTT assays on HEK293 or HepG2 cells assess selectivity indices (CC₅₀/IC₅₀) .
Q. What strategies improve aqueous solubility of pyrrolo[3,2-d]pyrimidinone derivatives for pharmacological studies?
- Answer:
- Prodrug Design: Phosphate or amino acid esters (e.g., pivalamide) enhance solubility via transient hydrophilicity .
- PEGylation: Polyethylene glycol conjugates reduce logP values while maintaining target affinity.
- Salt Formation: Hydrochloride salts (e.g., compound 6) improve crystallinity and dissolution rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
